5-Bromo-2-(3,4-difluorophenoxy)aniline
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Overview
Description
5-Bromo-2-(3,4-difluorophenoxy)aniline is a chemical compound with the molecular formula C12H8BrF2NO and a molecular weight of 300.10. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of bromine, fluorine, and aniline functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-(3,4-difluorophenoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and 5-bromo-2-nitroaniline.
Reaction Conditions: The reaction involves the nucleophilic aromatic substitution of 3,4-difluorophenol with 5-bromo-2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures.
Reduction: The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent such as palladium on carbon and hydrogen gas.
Purification: The final product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
5-Bromo-2-(3,4-difluorophenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the aniline form.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-(3,4-difluorophenoxy)aniline has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug discovery.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in chemical biology to study the effects of specific functional groups on biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3,4-difluorophenoxy)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the aniline group, contribute to its binding affinity and specificity towards certain proteins or enzymes. The compound can modulate the activity of these targets by forming covalent or non-covalent interactions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
5-Bromo-2-(3,4-difluorophenoxy)aniline can be compared with other similar compounds such as:
5-Bromo-2-fluoro-4-methylaniline: This compound has a similar bromine and fluorine substitution pattern but differs in the position and type of substituents on the aromatic ring.
5-Bromo-2-(2,4-difluorophenoxy)aniline: This compound has a similar structure but with different positions of the fluorine atoms on the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-(3,4-difluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEVZGAEUROJHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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